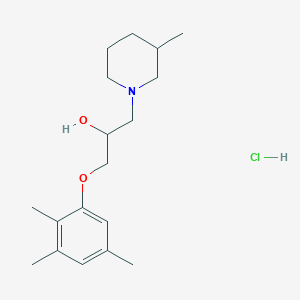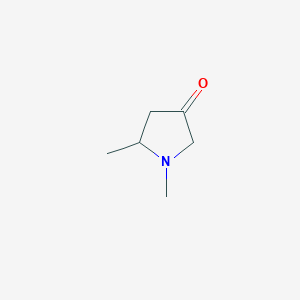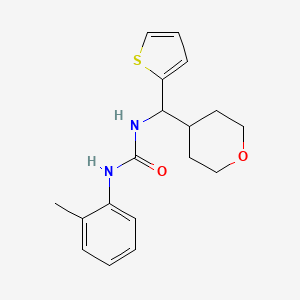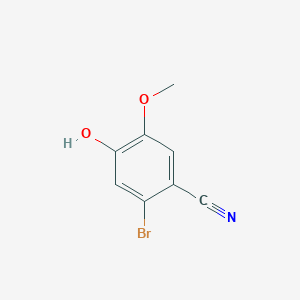![molecular formula C26H24N4O3S2 B2541050 2-{[7-acetyl-3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}-N-phenylacetamide CAS No. 1217092-97-1](/img/structure/B2541050.png)
2-{[7-acetyl-3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 2-{[7-acetyl-3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}-N-phenylacetamide, is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a pharmacophore known for its potential as an antitumor agent and as an inhibitor of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4(3H)-ones has been reported to involve a green approach using a catalytic four-component reaction that includes ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide. This method is characterized by step economy and easy purification, suggesting a potential pathway for the synthesis of the compound . Additionally, the synthesis of similar compounds has been achieved through reactions involving chloromethyl and methoxymethyl derivatives, which could provide insights into the synthetic strategies for the target compound .
Molecular Structure Analysis
The molecular structure of a related compound, 2-(4'-methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride, has been determined by single-crystal X-ray diffraction. This analysis revealed that the thienopyridine ring system is almost coplanar, which could imply similar structural characteristics for the compound of interest .
Chemical Reactions Analysis
The compound of interest is likely to undergo chemical reactions typical of thieno[2,3-d]pyrimidin-4(3H)-ones, which include interactions with various arylthiols and potential coupling reactions. The reactivity of the compound could be influenced by the presence of substituents such as the acetyl and phenylacetamide groups, which may affect its electrophilic and nucleophilic centers .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound of interest are not directly reported, related compounds have shown significant potency as dual inhibitors of human TS and DHFR, with nanomolar GI50 values against tumor cells in culture. The presence of an ethyl substitution has been noted to increase both the potency and the spectrum of tumor inhibition, which could suggest that the structural modifications in the compound of interest may also influence its biological activity . The crystallographic data of a similar compound provides insights into its density and molecular geometry, which could be extrapolated to predict the properties of the compound .
Scientific Research Applications
Antimicrobial Activity
A notable application of derivatives similar to the specified compound is in antimicrobial activity. Kerru et al. (2019) synthesized a series of thienopyrimidine derivatives linked to rhodanine, which exhibited significant antibacterial potency against various strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations indicating strong antibacterial properties. These compounds also demonstrated antifungal potency against species like A. flavus and C. albicans, rivaling traditional antifungal agents (Kerru, Maddila, Sobhanapuram, Jonnalagadda, 2019).
Antitumor Activity
Derivatives of the compound have also shown promise in antitumor activity. Hafez and El-Gazzar (2017) reported the synthesis of novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, with some demonstrating potent anticancer activity against human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. These compounds' activities were found to be comparable to that of doxorubicin, a standard chemotherapy drug (Hafez, El-Gazzar, 2017).
Synthesis and Reactivity
The synthesis and reactivity of these compounds offer valuable insights into their potential applications. For instance, the work by El Azab and Elkanzi (2014) on synthesizing fused and isolated azoles based on thieno[d]pyrimidines indicates the chemical versatility and potential for further pharmacological exploration of these molecules. Their study provided a foundation for creating compounds with potentially unique biological activities (El Azab, Elkanzi, 2014).
Biological Evaluation
Further biological evaluation of thieno[2,3-d]pyrimidine derivatives has revealed their anti-inflammatory, analgesic, and even antitumor potential. This suggests a broad spectrum of pharmacological applications that extend beyond their antimicrobial efficacy (El-Gazzar, Hafez, 2007).
properties
IUPAC Name |
2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S2/c1-16-8-6-7-11-20(16)30-25(33)23-19-12-13-29(17(2)31)14-21(19)35-24(23)28-26(30)34-15-22(32)27-18-9-4-3-5-10-18/h3-11H,12-15H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDILIWDRPPOCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4)SC5=C3CCN(C5)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2540967.png)


![3'-(3-Chloro-4-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2540971.png)

![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2540973.png)
![5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2540974.png)


![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2540982.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2540983.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2540984.png)
![1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2540987.png)
![(Z)-2-Cyano-N-[4-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2540990.png)